molecular formula C7H8N4O B12819223 Ethyl 4-cyano-1H-imidazole-5-carbimidate

Ethyl 4-cyano-1H-imidazole-5-carbimidate

Cat. No.: B12819223
M. Wt: 164.16 g/mol
InChI Key: AQSVGYDJBWJQMJ-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1H-imidazole-5-carbimidate is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1H-imidazole-5-carbimidate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction can be facilitated by microwave-assisted solventless conditions, leading to the formation of 4,5-disubstituted imidazoles . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as ZnCl2-catalyzed [3 + 2] cycloaddition reactions, can provide multisubstituted imidazoles in good yields under mild conditions . Additionally, parallel synthesis techniques can be employed to produce biologically active imidazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1H-imidazole-5-carbimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.

Scientific Research Applications

Ethyl 4-cyano-1H-imidazole-5-carbimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1H-imidazole-5-carbimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Ethyl 4-cyano-1H-imidazole-5-carbimidate can be compared with other imidazole derivatives, such as:

    Ethyl 4-cyano-1H-imidazole-5-carboxylate: Similar in structure but with a carboxylate group instead of a carbimidate group.

    1H-Imidazole-5-carboxylic acid, 4-cyano-, ethyl ester: Another closely related compound with different functional groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

ethyl 4-cyano-1H-imidazole-5-carboximidate

InChI

InChI=1S/C7H8N4O/c1-2-12-7(9)6-5(3-8)10-4-11-6/h4,9H,2H2,1H3,(H,10,11)

InChI Key

AQSVGYDJBWJQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=C(N=CN1)C#N

Origin of Product

United States

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